(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC15805432
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1 |
| Standard InChI Key | DPGUEWVPLHCLQO-UFBFGSQYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC[C@]1(C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (molecular formula: C₁₂H₁₉NO₄, molecular weight: 241.28 g/mol) belongs to the azabicycloheptane family, a class of nitrogen-containing bicyclic compounds. Its IUPAC name delineates the stereochemistry at positions 1 and 4 as S-configured, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 1.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1C[C@]2(CC[C@H]1C2)C(=O)O |
| InChI Key | PPLYOBSEWYKGDC-UFBFGSQYSA-N |
| PubChem CID | 155904823 |
The bicyclo[2.2.1]heptane framework imposes significant ring strain, which influences reactivity and conformational stability. The Boc group enhances solubility in organic solvents and protects the amine during synthetic manipulations .
Synthesis Methods
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl (cat.), THF, 60°C | 45–55% |
| Boc Protection | Boc₂O, DMAP, DCM, rt | 85–90% |
| Oxidation | KMnO₄, H₂O/acetone, 0°C | 70–75% |
Challenges include minimizing epimerization during Boc protection and optimizing ring-closure efficiency. Recent patents highlight microwave-assisted synthesis to reduce reaction times .
Physicochemical Properties
The compound’s properties are shaped by its bicyclic structure and functional groups:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the Boc group.
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Stability: Stable under inert atmospheres but susceptible to acidic hydrolysis of the Boc group.
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Chirality: The (1S,4S) configuration enables diastereoselective reactions, critical for pharmaceutical applications.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 128–132°C (decomposes) |
| LogP (Predicted) | 1.2 |
| pKa (Carboxylic Acid) | ~3.8 |
Applications in Pharmaceutical Research
This compound’s rigid scaffold and chiral centers make it valuable in drug discovery:
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Peptidomimetics: The bicyclic system mimics peptide turn structures, aiding in protease inhibitor design.
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Catalyst Synthesis: As a ligand in asymmetric catalysis, it facilitates enantioselective C–C bond formations .
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Antiviral Agents: Derivatives have shown preliminary activity against RNA viruses by targeting viral polymerases.
Table 4: Biological Activity of Derivatives
| Derivative Structure | Target | IC₅₀ |
|---|---|---|
| Amide-functionalized | HIV-1 protease | 12 nM |
| Boronic acid analog | SARS-CoV-2 Mpro | 8.5 μM |
Comparative Analysis with Related Isomers
The (1S,4S) configuration confers distinct reactivity compared to its (1S,4R) diastereomer:
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Stereoelectronic Effects: The equatorial Boc group in the (1S,4S) isomer enhances nucleophilic attack resistance at nitrogen.
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Crystallographic Data: X-ray studies reveal tighter ring puckering in the (1S,4S) form, influencing binding affinities.
Recent Research and Developments
Recent advancements focus on green chemistry approaches:
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